molecular formula C24H23BrClN3O4 B14094967 benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate

benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B14094967
M. Wt: 532.8 g/mol
InChI Key: MRPQFGSHAGUWGR-KRWDZBQOSA-N
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Description

Benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a quinazolinone core, a piperidine ring, and various substituents, makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the bromo and chloro substituents. The piperidine ring is then attached through a series of condensation and cyclization reactions. The final step involves the esterification of the carboxylate group with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Piperidine Derivatives: Compounds containing a piperidine ring.

    Halogenated Aromatics: Compounds with halogen substituents on aromatic rings.

Uniqueness

Benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate is unique due to the specific combination of functional groups and substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H23BrClN3O4

Molecular Weight

532.8 g/mol

IUPAC Name

benzyl (2S)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H23BrClN3O4/c25-20-12-22-19(11-21(20)26)23(31)28(15-27-22)13-18(30)10-17-8-4-5-9-29(17)24(32)33-14-16-6-2-1-3-7-16/h1-3,6-7,11-12,15,17H,4-5,8-10,13-14H2/t17-/m0/s1

InChI Key

MRPQFGSHAGUWGR-KRWDZBQOSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CCN(C(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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